molecular formula C17H18FN5O2 B3006524 7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 505080-60-4

7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No.: B3006524
CAS No.: 505080-60-4
M. Wt: 343.362
InChI Key: OPUJHZWXSYWXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrolidine ring, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or adenine derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a cyclization reaction, often involving the use of a suitable amine and a cyclizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-Chlorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
  • 7-[(4-Methylphenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
  • 7-[(4-Bromophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

Uniqueness

7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-21-14-13(15(24)20-17(21)25)23(10-11-4-6-12(18)7-5-11)16(19-14)22-8-2-3-9-22/h4-7H,2-3,8-10H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUJHZWXSYWXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.